4-Bromo-3-nitrophenylboronic acid
Overview
Description
4-Bromo-3-nitrophenylboronic acid is a compound that can be synthesized through various chemical reactions and has potential applications in different fields such as medicine and agriculture. The compound is characterized by the presence of a bromo group and a nitro group attached to a phenyl ring which is also bonded to a boronic acid group. This structure allows for the compound to participate in a variety of chemical reactions, including those that form Schiff bases and polymorphs, as well as reactions with amines that can lead to rearrangements.
Synthesis Analysis
The synthesis of related compounds has been reported using different methods. For instance, a Schiff base compound was synthesized through a condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a solvent-free mechanochemical green grinding method, which is considered environmentally friendly . Another synthesis approach involved a hydrothermal reaction to prepare polymorphs of a related compound, (3-nitro-4-bromophenyl)acetic acid . Additionally, a compound with a similar bromo and nitro substitution pattern was synthesized from 4-bromo-2-fluorobenzonitrile through a series of reactions including a Grignard reaction, protection, and substitution steps .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction. For example, the Schiff base compound mentioned earlier was obtained as bright red crystals and its structure was confirmed by XRD, IR, MS, and NMR spectroscopy . The crystal structure of another related compound was determined to be monoclinic with specific cell parameters . The importance of hydrogen bonding and π-π stacking interactions in the assembly of small molecules into dipolymers was highlighted in the study of polymorphs .
Chemical Reactions Analysis
The reactivity of compounds with similar substitution patterns has been explored in various studies. Aromatic nucleophilic substitution reactions with amines have been reported, leading to unexpected rearrangements and the formation of isomers . The stability of a bioactive nitrocompound under different conditions was investigated using HPLC-UV, revealing that the compound was more labile in acid and alkaline conditions, leading to the formation of a major degradation product .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through different analytical methods. The vibrational spectra of 4-chloro- and 4-bromophenylboronic acids were studied using Fourier transform Raman and infrared spectroscopy, and the results were supported by density functional theory calculations . The stability-indicating assay for a bioactive nitrocompound provided insights into its stability and selectivity under various conditions .
Scientific Research Applications
Synthesis Methods
4-Bromo-3-nitrophenylboronic acid is used in various synthesis methods. Collibee and Yu (2005) described the synthesis of ortho-nitrophenylboronic acids with functional groups like cyano, nitro, halo, and others via I–Mg exchange and quenching with trimethyl borate, demonstrating the versatility of these compounds in chemical synthesis (Collibee & Yu, 2005).
Safety And Hazards
Future Directions
The future directions of “4-Bromo-3-nitrophenylboronic acid” could involve further exploration of its use in Suzuki reactions and other types of cross-coupling reactions. Its inhibitory effects on porcine pancreatic lipase and serum cholinesterase activity in horses could also be a subject of future research.
properties
IUPAC Name |
(4-bromo-3-nitrophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFLUOVNZOLXAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378774 | |
Record name | 4-BROMO-3-NITROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitrophenylboronic acid | |
CAS RN |
74386-13-3 | |
Record name | 4-BROMO-3-NITROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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